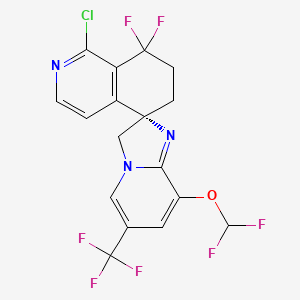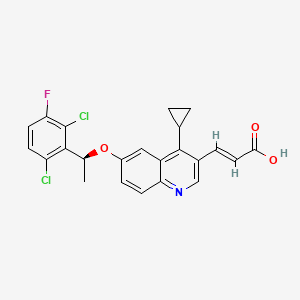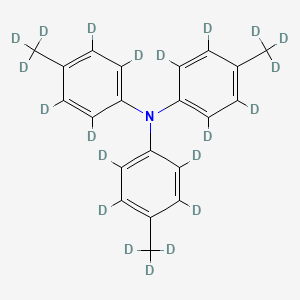
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is a labeled derivative of cysteine, an amino acid that plays a crucial role in protein synthesis. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and a trityl (Trt) group at the thiol side chain. The isotopic labeling with carbon-13 and nitrogen-15 makes it valuable for various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N typically involves the following steps:
Fmoc Protection: The cysteine is first protected at the N-terminal with the Fmoc group. This is achieved by reacting cysteine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Trityl Protection: The thiol group of cysteine is then protected with a trityl group. This is done by reacting the Fmoc-protected cysteine with trityl chloride in the presence of a base.
Isotopic Labeling: The isotopic labeling with carbon-13 and nitrogen-15 is incorporated during the synthesis of the cysteine precursor, which is then used in the above protection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of isotopically labeled cysteine.
Protection Steps: Sequential protection of the N-terminal and thiol groups.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic enrichment.
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine and the Trt group using trifluoroacetic acid (TFA).
Oxidation: Formation of disulfide bonds by oxidizing the thiol group.
Substitution: Nucleophilic substitution reactions involving the thiol group.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal and TFA for Trt removal.
Oxidation: Hydrogen peroxide or iodine for disulfide bond formation.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
Deprotected Cysteine: After removal of protecting groups.
Disulfide-Linked Peptides: Formed through oxidation reactions.
Substituted Cysteine Derivatives: Resulting from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N has a wide range of applications in scientific research:
Chemistry: Used in solid-phase peptide synthesis (SPPS) for the preparation of labeled peptides.
Biology: Utilized in studying protein structure and dynamics through NMR spectroscopy.
Medicine: Employed in the development of labeled peptides for diagnostic imaging.
Industry: Applied in the synthesis of complex peptides and proteins for pharmaceutical research.
Wirkmechanismus
The mechanism of action of Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N involves its incorporation into peptides and proteins. The Fmoc group protects the N-terminal during peptide synthesis, while the Trt group protects the thiol group. Upon deprotection, the free thiol group can form disulfide bonds, contributing to the stability and functionality of the synthesized peptides. The isotopic labels allow for detailed structural and dynamic studies using NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Cys(Acm)-OH: Another cysteine derivative with acetamidomethyl (Acm) protection.
Fmoc-Cys(Mmt)-OH: Cysteine derivative with monomethoxytrityl (Mmt) protection.
Fmoc-Cys(StBu)-OH: Cysteine derivative with tert-butyl (StBu) protection.
Uniqueness
Fmoc-Cys(Trt)-OH-1,2,3-13C3,15N is unique due to its isotopic labeling, which makes it particularly valuable for NMR spectroscopy and mass spectrometry studies. The combination of Fmoc and Trt protection ensures efficient peptide synthesis with minimal side reactions.
Eigenschaften
Molekularformel |
C37H31NO4S |
|---|---|
Molekulargewicht |
589.7 g/mol |
IUPAC-Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-tritylsulfanyl(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C37H31NO4S/c39-35(40)34(38-36(41)42-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-43-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,38,41)(H,39,40)/t34-/m0/s1/i25+1,34+1,35+1,38+1 |
InChI-Schlüssel |
KLBPUVPNPAJWHZ-OUVSSECZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)S[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-3-[(2R,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl] acrylaldehyde](/img/structure/B12399630.png)






![3-[[2-Chloro-4-(trifluoromethyl)phenoxy]methyl]-2-fluoro-benzoic acid](/img/structure/B12399665.png)




